molecular formula C17H16N2OS2 B3016587 N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 476307-27-4

N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B3016587
CAS No.: 476307-27-4
M. Wt: 328.45
InChI Key: VUXIUXQJOQCCGN-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic benzothiazole derivative designed for pharmaceutical and biological research. This compound is part of a class of molecules investigated for their multi-targeting therapeutic potential, particularly in the areas of inflammation and pain. Benzothiazole-based amides have emerged as promising scaffolds in medicinal chemistry due to their diverse biological activities. Research on closely related structures indicates that such compounds can function as dual inhibitors of key enzymatic targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Simultaneously targeting these enzymes represents a modern polypharmacology approach to treating pain and inflammation, potentially offering enhanced efficacy with fewer side effects compared to single-target drugs . The core benzothiazole pharmacophore is also known for its significant antioxidant properties, with some derivatives demonstrating an ability to scavenge reactive oxygen species like hydrogen peroxide, which plays a role in oxidative stress and inflammatory processes . The structural features of this compound—specifically the benzothiazole ring linked to a propanamide chain with a phenylthio ether—are engineered to allow interactions with multiple biological targets. This makes it a valuable chemical tool for researchers exploring new pathways in inflammatory and neurological disease models. The amide functional group is critical for stability and for forming key interactions with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-6-5-9-14-16(12)19-17(22-14)18-15(20)10-11-21-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXIUXQJOQCCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Phenylthio Group: The phenylthio group can be attached through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylthio group using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives, halogenated compounds.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The phenylthio group can interact with proteins, inhibiting their function. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide differ in substituents on the benzothiazole ring, propanamide chain, or arylthio groups. These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity:

Compound Name Benzothiazole Substituent Propanamide Substituent Key Features
Target Compound 4-Methyl 3-(Phenylthio) Phenylthio group enhances lipophilicity; 4-methyl may improve stability .
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) None 3-(4-Methoxyphenyl) Methoxy group increases polarity; lower lipophilicity compared to phenylthio.
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) 5-(4-Fluorophenyl) 3-(Furan-2-yl) Fluorine enhances metabolic stability; furan introduces π-π stacking potential.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-((4-methoxyphenyl)thio)propanamide None 3-((4-Methoxyphenyl)thio) Methoxyphenylthio balances lipophilicity and solubility (MW = 420.6).
2-Amino-N-(4-phenylthiazol-2-yl)-5-(3-nitroguanidino)pentanamide (15) 4-Phenyl 5-(3-Nitroguanidino) Nitroguanidino group enhances hydrogen bonding; activity score: 8/5/3.

Physicochemical Properties

Compound Name Molecular Weight Key Spectral Data
Target Compound ~393.5 (estimated) Expected IR: νC=S ~1240–1255 cm⁻¹; NMR: δ 7.2–7.8 (aromatic H), δ 2.4 (CH₃) .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-((4-methoxyphenyl)thio)propanamide 420.6 IR: νC=S ~1247–1255 cm⁻¹; ¹H-NMR: δ 3.8 (OCH₃), δ 7.1–8.1 (aromatic H) .
(Z)-3-(5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide 471.3 IR: νC=O ~1680 cm⁻¹; pKa ~8.97 (predicted) .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a compound that has garnered interest in various fields of biomedical research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The compound's structure can be broken down into three key components:

  • Benzothiazole Ring : Known for its role in biological activity, particularly in anticancer and antimicrobial properties.
  • Phenylthio Group : Enhances chemical reactivity and may contribute to the compound's interaction with biological targets.
  • Propanamide Backbone : Provides stability and solubility characteristics that are beneficial for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is crucial for cancer cell proliferation.
  • Protein Interaction : The phenylthio group can bind to proteins, potentially inhibiting their functions and altering cellular signaling pathways.
  • Induction of Oxidative Stress : The compound may induce oxidative stress within cells, leading to apoptosis (programmed cell death), which is particularly relevant in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Line Studies : The compound has shown promising results against U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) cell lines, with IC50 values indicating potent cytotoxic effects.
    Cell LineIC50 Value (µM)
    U9375.2
    MCF-76.6

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing new antimicrobial agents.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : Synthesized by cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of Methyl Group : Achieved through alkylation using methyl iodide in the presence of a base.
  • Attachment of Phenylthio Group : Conducted via nucleophilic substitution using thiophenol.
  • Formation of Propanamide Moiety : Finalized by reacting the intermediate with acryloyl chloride in the presence of a base like triethylamine.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of this compound:

  • Anticancer Studies : A study demonstrated that this compound activates procaspase-3, leading to apoptosis in cancer cells, highlighting its mechanism as an apoptosis inducer through caspase activation .
  • Antimicrobial Evaluation : A series of benzothiazole derivatives were tested for antibacterial properties, revealing that modifications to the benzothiazole structure significantly influenced their antimicrobial efficacy .
  • Structure–Activity Relationship (SAR) : Research has elucidated how variations in the chemical structure affect biological activity, emphasizing the importance of specific functional groups in enhancing anticancer effects .

Q & A

Q. What are the established synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide?

  • Methodological Answer : Synthesis typically involves coupling 4-methylbenzo[d]thiazol-2-amine with 3-(phenylthio)propanoic acid derivatives. For example, thioamide formation can be achieved via thiol-amide conjugation using coupling agents like EDCI or HOBt under reflux conditions in solvents such as ethyl acetate and petroleum ether (yields: 16–59%) . Sodium in ethanol has been used to facilitate thiol substitution in similar α-thioamide syntheses . Structural confirmation relies on NMR and HRMS, as demonstrated for analogous compounds .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Purity is assessed via HPLC, while structural integrity is confirmed using ¹H/¹³C NMR (400–600 MHz) and high-resolution mass spectrometry (HRMS). For instance, compound 11 (a structural analog) was characterized by distinct NMR peaks for the thiazole ring (δ 7.2–7.5 ppm) and propionamide backbone (δ 2.9–3.7 ppm), with HRMS matching the theoretical molecular mass . Purity >95% is typically required for biological assays .

Q. What solvents and formulations are recommended for in vitro and in vivo studies?

  • Methodological Answer : DMSO is commonly used for solubility in vitro (stock solutions: 10–50 mM). For in vivo studies, formulations with PEG-400 or cyclodextrins improve bioavailability, as observed in pharmacokinetic studies of related thiazole derivatives . Stability testing under varying pH and temperature conditions is critical to avoid degradation .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step reactions for this compound?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., ethyl acetate for polar intermediates), catalyst screening (e.g., triethylamine for amide bond formation), and temperature control. For example, refluxing at 80°C improved yields to 59% in analogous syntheses . Parallel reaction monitoring via TLC or LC-MS helps identify optimal reaction termination points .

Q. How can researchers resolve discrepancies in biological activity data across assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, incubation time). For example, CDK7 inhibition assays require ATP concentration adjustments to avoid false negatives . Compound stability should be verified via LC-MS post-assay, as impurities (e.g., hydrolyzed byproducts) can skew results .

Q. What in silico methods predict target interactions for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like CDK7 or KPNB1 identifies binding poses, while pharmacophore modeling highlights critical motifs (e.g., thiazole ring for hydrophobic interactions) . MD simulations (AMBER/CHARMM) assess binding stability, validated by experimental IC₅₀ values from kinase assays .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

  • Methodological Answer : SAR focuses on modifying the phenylthio group (e.g., electron-withdrawing substituents for enhanced activity) and thiazole substituents (e.g., 4-methyl vs. 6-chloro). For example, fluorophenyl analogs showed improved anticancer activity in cell-based assays . Dose-response curves (0.1–100 µM) and logP measurements guide potency-lipophilicity correlations .

Q. What experimental approaches assess compound stability under physiological conditions?

  • Methodological Answer : Stability is tested via:
  • pH-dependent hydrolysis : Incubation in buffers (pH 1–9) at 37°C, monitored by LC-MS .
  • Thermal stability : Heating at 40–60°C for 24–72 hours .
  • Light exposure : UV-Vis spectroscopy tracks photodegradation .

Q. How can off-target effects be minimized in mechanistic studies?

  • Methodological Answer : Use CRISPR-Cas9 knockout models to validate target specificity. For example, CDK7 knockdown cells should show resistance to the compound if activity is on-target . Competitive binding assays with labeled probes (e.g., fluorescent ATP analogs) confirm direct target engagement .

Q. What analytical techniques quantify the compound in complex matrices (e.g., plasma)?

  • Methodological Answer :
    LC-MS/MS with MRM (multiple reaction monitoring) is preferred for sensitivity. Calibration curves (1–1000 ng/mL) using deuterated internal standards account for matrix effects. Extraction protocols (e.g., protein precipitation with acetonitrile) ensure >90% recovery, as validated for similar thiazole derivatives .

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